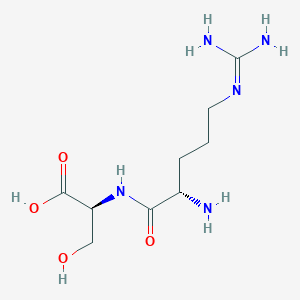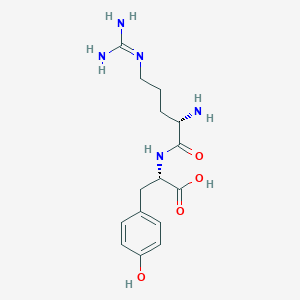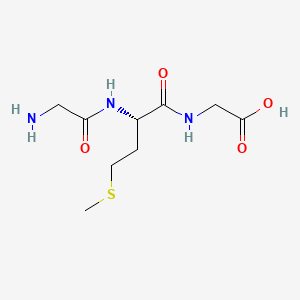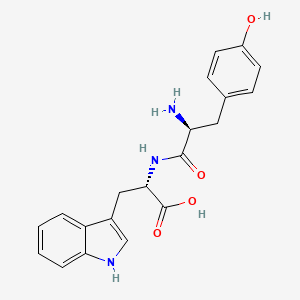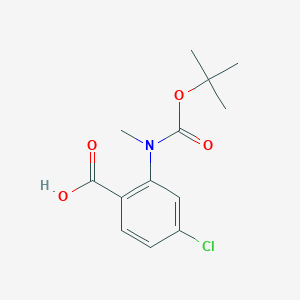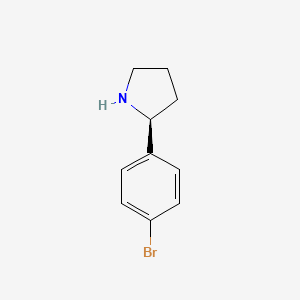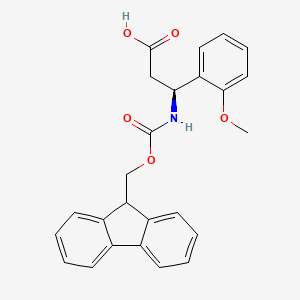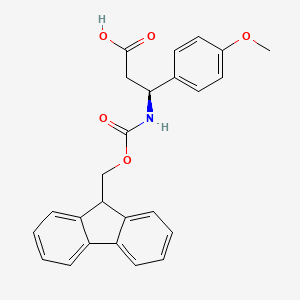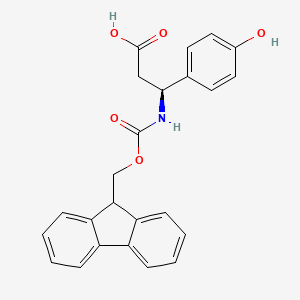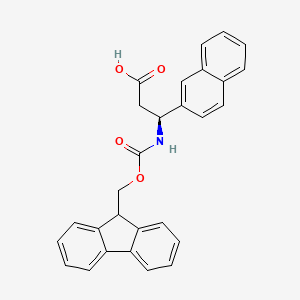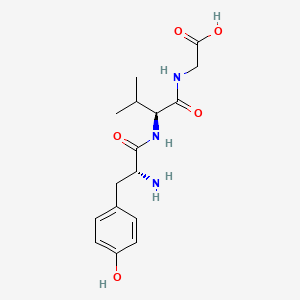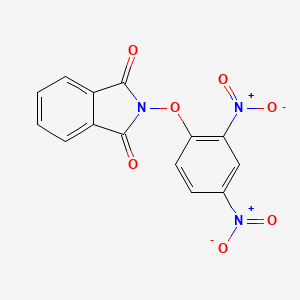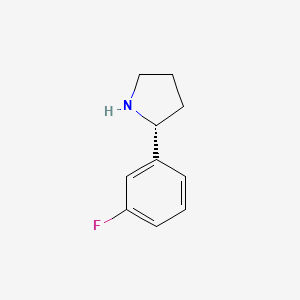
1-Benzylpyrrolidine-2,4-dione
Descripción general
Descripción
The compound 1-Benzylpyrrolidine-2,4-dione is a versatile scaffold with a unique structural feature that contributes to its biological importance. It serves as an intermediate in the synthesis of various bioactive compounds, including potential endothelin receptor antagonists and antidiabetic agents . The compound's derivatives have been synthesized with various substituents, particularly at the C3 position, to enhance its biological activities .
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-2,4-dione derivatives has been achieved through different methods. One approach involves the coupling reaction of isatoic anhydride with alpha-amino ester to construct the core structure of 1,4-benzodiazepine-2,5-dione derivatives, which are structurally related to 1-Benzylpyrrolidine-2,4-dione . Another method includes the melting reaction of the salt formed by L-malic acid and benzylamine in methanol, which yields 1-Benzyl-3-hydroxypyrrolidine-2,5-dione . Additionally, the synthesis of related thiazolidine-2,4-dione derivatives has been reported, which involves the preparation of compounds bearing specific moieties that confer hypoglycemic and hypolipidemic activities .
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrolidine-2,4-dione derivatives is characterized by the presence of a benzyl group attached to the nitrogen of the pyrrolidine ring and various substituents at the C3 position. The structural variations and the presence of substituents at specific positions are crucial for the biological activity of these compounds .
Chemical Reactions Analysis
1-Benzylpyrrolidine-2,4-dione and its derivatives undergo various chemical reactions. For instance, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione can be reduced stereoselectively using sodium borohydride with selected metal chlorides . The reaction of 4-benzylidene-1-butylpyrrolidine-2,3-diones with aromatic thiols and amines has also been studied, leading to the formation of different products depending on the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzylpyrrolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of different substituents affects the compound's solubility, melting point, and biological activity. For example, the melting reaction used to synthesize 1-Benzyl-3-hydroxypyrrolidine-2,5-dione was optimized at 140°C for 8 hours to achieve a yield of 68%, indicating the importance of reaction conditions on the physical properties of the product . The biological evaluations of these compounds have shown promising activities, which are attributed to their chemical properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
- Versatile Scaffolds for Bioactive Derivatives : 1-Benzylpyrrolidine-2,4-dione derivatives are recognized for their structural uniqueness and biological importance. Researchers have synthesized various derivatives, demonstrating their simplicity and promising bioactivities. The synthesis techniques have been optimized for high yields, and the biological evaluations of these derivatives have revealed significant findings (Zulkifli et al., 2022).
Mechanistic Insights and Synthesis Techniques
- Stereochemical Outcomes in Reductions : The reduction of specific 1-Benzylpyrrolidine-2,4-dione derivatives using sodium borohydride and metal chlorides has been studied for its effects and mechanisms. This research provides insights into the stereochemical outcomes of the products, vital for understanding the compound's structural implications (Jumali et al., 2017).
Applications in Antibiotic Development
- Antibiotic Activities : A study on lindgomycin, a compound featuring the 1-Benzylpyrrolidine-2,4-dione unit, showcased its antibiotic activity against methicillin-resistant Staphylococcus aureus. This highlights the potential of derivatives in developing new antibiotics with novel mechanisms of action (Wu et al., 2015).
Chemical Properties and Synthesis Optimization
- Optimization of Synthesis Conditions : Research on the melting reaction for synthesizing (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione has optimized conditions for better yields. This work contributes to the efficient production of derivatives with potential biological activities (Fei, 2011).
Electrochemical Properties
- Electrochemical Oxidation : The electrochemical behavior of hydantoin derivatives, closely related to 1-Benzylpyrrolidine-2,4-dione, has been explored. This study sheds light on the oxidation mechanisms and the influence of structural modifications on electrochemical properties (Nosheen et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVYIQQUJJODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442700 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-2,4-dione | |
CAS RN |
30125-76-9 | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



